Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Overview
Description
“Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate” is a chemical compound with the molecular formula C13H19N3O2 . It has a molecular weight of 249.31 g/mol . The IUPAC name of this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring attached to an acetate group and a phenyl ring . The compound has a total of 18 heavy atoms .Physical and Chemical Properties Analysis
“this compound” has a topological polar surface area of 58.8 Ų . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate and its derivatives exhibit a wide array of chemical properties and synthesis methods. For instance, the synthesis of piperazine/morpholine moiety-containing dihydropyrimidinone derivatives offers a simple and efficient method with good yield, shedding light on the compound's versatility in chemical synthesis (Bhat et al., 2018). Additionally, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine points towards the compound's potential in creating compounds with significant pharmacological effects, such as antidepressant and antianxiety activities (Kumar et al., 2017).
Biological and Antimicrobial Activities
The compound and its derivatives have been explored for various biological activities. A study highlighted the synthesis of novel carbazole derivatives containing piperazine moiety, revealing significant antibacterial, antifungal, and anticancer activities, particularly against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014). Additionally, a newly synthesized piperazine derivative containing a 1,2,4 –triazole ring demonstrated antimicrobial activity against pathogenic bacteria and fungi, indicating the compound's potential in addressing microbial resistance (Nazar et al., 2005).
Luminescent Properties
The luminescent properties and photo-induced electron transfer of piperazine substituted naphthalimides have been a subject of research, revealing interesting insights into the fluorescence quantum yields and the quenching mechanism by the PET process (Gan et al., 2003). This research suggests potential applications in fields such as fluorescence spectroscopy and material sciences.
Structural and Physical Properties
The structure and physical properties of compounds containing this compound have been explored in various studies. For example, the discovery of an aqueous-soluble ACAT-1 inhibitor, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), highlights the compound's potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mechanism of Action
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
Properties
IUPAC Name |
methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUMTMZXLLPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155085-67-8 | |
Record name | methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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